

Structural Elucidation of Tioconazole Related Compound A: A Comparative NMR Analysis Guide

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Compound of Interest

Compound Name: *Tioconazole Related Compound A*

CAS No.: 61709-33-9

Cat. No.: B591757

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Executive Summary & Scope

In the impurity profiling of Tioconazole, a broad-spectrum imidazole antifungal, Related Compound A (RC-A) represents a critical quality attribute. Pharmacopoeial definitions (USP/EP) identify RC-A as 1-[2-(2,4-Dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole.

Structurally, RC-A is the des-chloro analog of Tioconazole, where the chlorine atom at the 2-position of the thiophene ring is replaced by a hydrogen.

While LC-MS is the industry standard for detection (based on the -34 Da mass shift), it often fails to definitively distinguish regioisomers (i.e., whether the chlorine was lost from the thiophene ring or the dichlorophenyl ring). This guide establishes Nuclear Magnetic Resonance (NMR) as the superior methodology for unambiguous structural confirmation, comparing its efficacy against MS-only workflows and providing a self-validating spectral protocol.

The Comparative Landscape: NMR vs. Alternatives

For the structural confirmation of Tioconazole RC-A, researchers typically choose between High-Resolution Mass Spectrometry (HRMS) and NMR. The table below objectively compares

these methodologies, highlighting why NMR is the required "gold standard" for this specific impurity.

| Feature | High-Field NMR (600 MHz) | LC-HRMS (Q-TOF/Orbitrap) | FT-IR |
|-----------------|---|---|-------------------|
| Primary Output | Connectivity & Electronic Environment | Mass-to-Charge Ratio () | Functional Groups |
| Regiochemistry | High (Distinguishes Thiophene vs. Phenyl Cl-loss) | Low (Fragment ions are often ambiguous) | Low |
| Stereochemistry | High (via NOESY/ROESY) | None | None |
| Sample Req. | 5–10 mg (Destructive if not recovered) | < 1 µg (High Sensitivity) | 1–2 mg |
| Quantification | Absolute (qNMR, no reference needed) | Relative (Requires response factors) | Semi-quantitative |

Why NMR Wins for RC-A

The critical structural question is the location of the missing chlorine.

- Scenario A (RC-A): Cl lost from Thiophene ring.
- Scenario B (Isomer): Cl lost from 2,4-Dichlorophenyl ring.
- MS Limitation: Both scenarios produce the identical molecular ion (). Fragmentation patterns may be similar.
- NMR Solution: The spin system of the thiophene ring changes drastically from an AX system (in Tioconazole) to an ABC/ABX system (in RC-A), providing irrefutable proof of identity.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol utilizes DMSO-d6. While CDCl₃ is common, DMSO-d6 is preferred for Tioconazole impurities to prevent signal broadening often seen with imidazole salts (HCl) and to ensure solubility of polar degradation products.

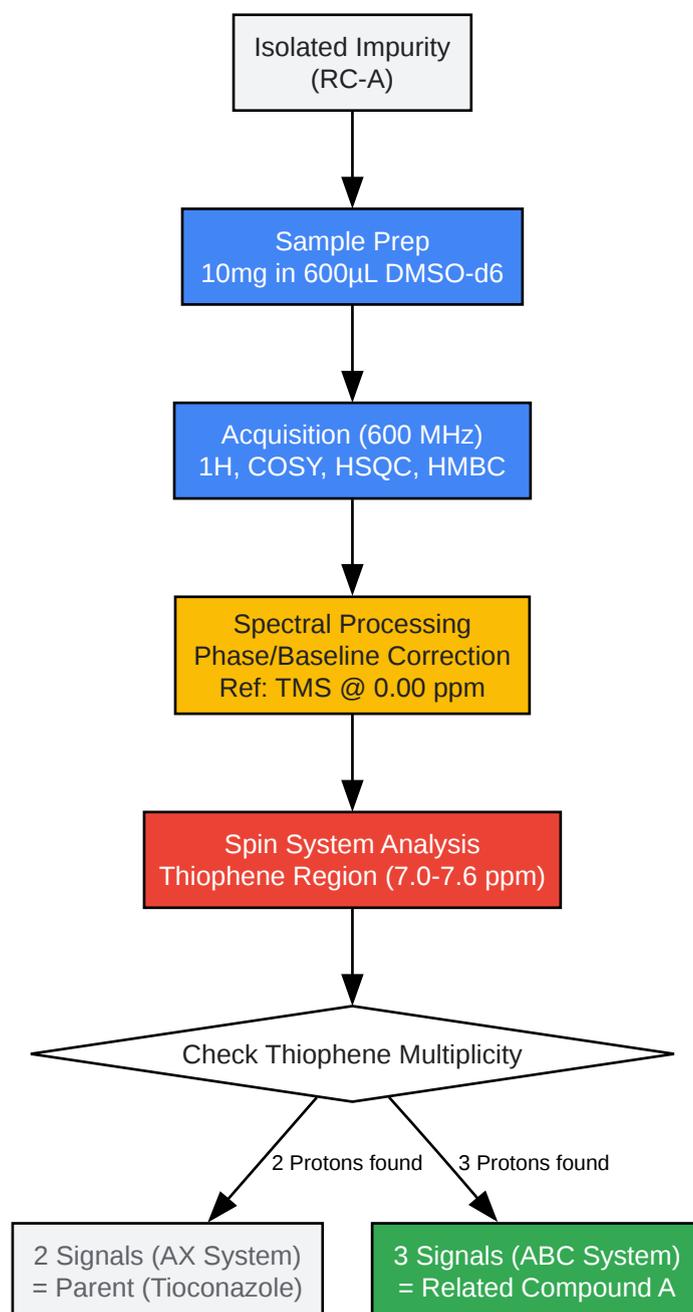
Sample Preparation[1]

- Mass: Weigh 10.0 mg of **Tioconazole Related Compound A** (Reference Standard or Isolated Impurity).
- Solvent: Add 600 μ L of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).
- Vessel: Transfer to a 5mm high-precision NMR tube (e.g., Wilmad 535-PP).
- Equilibration: Allow sample to equilibrate at 298 K (25°C) in the probe for 5 minutes to prevent chemical shift drift.

Acquisition Parameters (600 MHz)

- ¹H (Proton): 30° pulse angle, 2.0s relaxation delay (d1), 64 scans. Key: Ensure sufficient d1 for accurate integration of aromatic protons.
- ¹³C (Carbon): Power-gated decoupling, 2048 scans.
- 2D Experiments:
 - COSY: Gradient-selected, magnitude mode.
 - HSQC: Multiplicity-edited (distinguishes CH/CH₃ from CH₂).
 - HMBC: Long-range coupling (optimized for 8 Hz).

Workflow Diagram



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Figure 1: Decision tree for distinguishing Tioconazole from RC-A based on thiophene spin systems.

Structural Analysis & Interpretation

This section details the specific spectral differences. The "Self-Validating" aspect of this analysis relies on the Thiophene Proton Count.

The "Fingerprint" Region (Thiophene Ring)

In Tioconazole (Parent), the thiophene ring is 2,3-disubstituted (2-chloro, 3-methoxy-linker). This leaves only two aromatic protons on the thiophene ring (H4 and H5).

In Related Compound A, the chlorine at position 2 is replaced by hydrogen. The ring becomes mono-substituted (3-methoxy-linker only). This results in three aromatic protons (H2, H4, H5).

[1]

Comparative Chemical Shift Table (DMSO-d6)

| Position | Proton Type | Tioconazole (Parent) (ppm) | Related Compound A (ppm) | Diagnostic Logic |
|--------------|-------------|----------------------------|--------------------------|--|
| Thiophene-H2 | Aromatic CH | ABSENT (Cl substituted) | ~7.45 - 7.55 (s/d) | PRIMARY INDICATOR. Appearance of H2 confirms dechlorination. |
| Thiophene-H4 | Aromatic CH | ~7.05 (d, Hz) | ~7.10 (dd) | Shift changes slightly due to loss of Cl electronegativity. |
| Thiophene-H5 | Aromatic CH | ~7.60 (d, Hz) | ~7.50 (dd) | Coupling pattern changes from doublet to dd. |
| Linker CH2 | Benzyl-like | ~4.50 (s) | ~4.45 (s) | Minor shielding change. |
| Imidazole H2 | Aromatic CH | ~7.70 | ~7.70 | Unaffected (Remote from change). |

(Note: Chemical shifts are approximate based on solvent effects; multiplicity is the confirmation key.)

2D-NMR Validation (HMBC)

To confirm the regiochemistry (that Cl is lost from Thiophene and not the Dichlorophenyl ring), analyze the HMBC (Heteronuclear Multiple Bond Correlation).

- Target: The Linker

protons (~4.45 ppm).

- Observation: In RC-A, the Linker

will show correlations to three thiophene carbons.

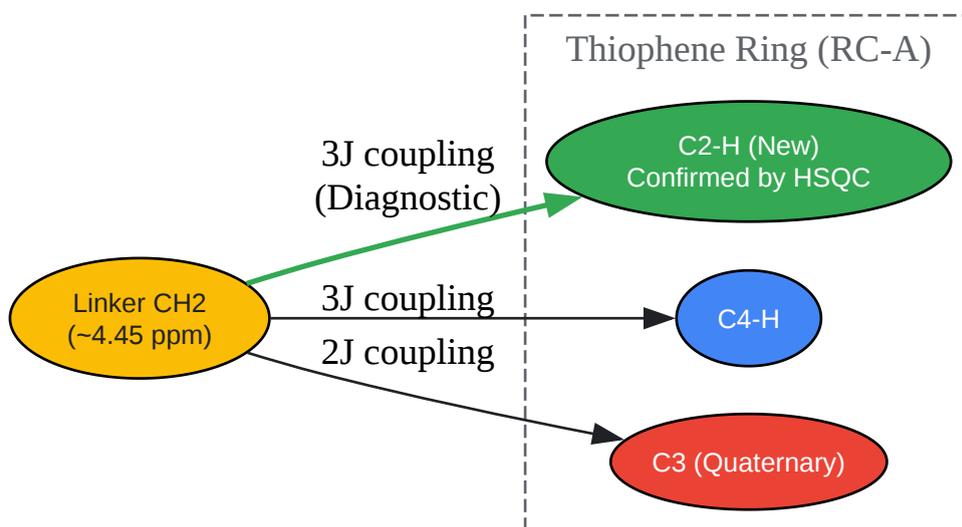
- (Quaternary, ipso).

- and

(via 2-bond and 3-bond coupling).

- Confirmation: If the Dichlorophenyl ring had lost a Cl, the Thiophene signals would remain as a 2-proton system, and the Dichlorophenyl region (7.3–7.6 ppm) would show complex splitting changes.

Mechanistic Diagram of Assignment



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Figure 2: HMBC correlations proving the integrity of the thiophene ring substitution pattern.

Conclusion

While Mass Spectrometry provides a rapid indication of the "Des-chloro" status of **Tioconazole Related Compound A**, it cannot definitively assign the regiochemistry. High-field NMR is the mandatory technique for structural confirmation.

The presence of a third thiophene proton signal (specifically H2, appearing as a singlet or fine doublet around 7.5 ppm) and the resulting ABC spin system provides a self-validating confirmation that the chlorine was lost from the thiophene moiety. This protocol ensures compliance with rigorous identification standards required for pharmaceutical reference materials.

References

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